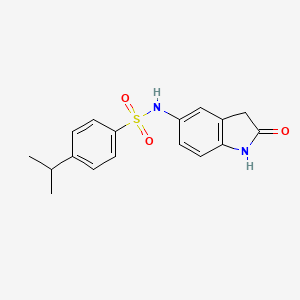

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

説明

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-oxoindole core linked to a 4-isopropyl-substituted benzene ring via a sulfonamide bridge. This structure places it within a broader class of sulfonamide-based compounds known for diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects .

特性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11(2)12-3-6-15(7-4-12)23(21,22)19-14-5-8-16-13(9-14)10-17(20)18-16/h3-9,11,19H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXFPVFQSCIKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of treating central nervous system (CNS) disorders and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound has a molecular formula of and a molecular weight of approximately 441.55 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. A study highlighted the potential of indole derivatives in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's structural modifications can lead to enhanced cytotoxicity against specific cancer types, making it a candidate for further development in oncology.

CNS Disorders

The compound has been investigated for its efficacy in treating CNS disorders. According to a patent document, derivatives of 2-oxoindoles are being explored for their neuroprotective effects and ability to modulate neurotransmitter systems. The specific sulfonamide structure may contribute to its ability to cross the blood-brain barrier and exert therapeutic effects.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies have focused on its interaction with key enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Effects

| Study Reference | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Wu et al., 1999 | Benzene sulfonamide derivatives | Cardiovascular effects | Attenuated pulmonary hypertension in rats |

| Schwartz et al., 1995 | Sulfonamide derivative | Carbonic anhydrase inhibition | Effective in severe heart failure |

| Recent Study | Indole-sulfonamide derivatives | Anticancer | Significant cytotoxicity against multiple cell lines |

Research Findings

Recent studies have underscored the importance of structure-activity relationships (SAR) in determining the biological efficacy of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide. Modifications to the indole ring or the sulfonamide group can significantly alter its pharmacological profile.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Enzyme Inhibition : Blocking key metabolic enzymes to disrupt cellular functions.

- Neurotransmitter Modulation : Affecting neurotransmitter levels to alleviate symptoms of CNS disorders.

類似化合物との比較

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several sulfonamide derivatives and kinase inhibitors. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Differences :

- The 2-oxoindole core in the target compound distinguishes it from benzimidazolone (VU0155056) and indazole () analogs. The indole’s planar structure may favor interactions with hydrophobic enzyme pockets, whereas benzimidazolone’s fused ring system in VU0155056 enhances rigidity and potency against phospholipase D (PLD) .

- Indazole derivatives () exhibit higher metabolic stability due to the nitrogen-rich heterocycle, but the target compound’s unsubstituted indole nitrogen (vs. 1-ethyl in F721-0023) may reduce steric hindrance, improving target binding .

Substituent Effects :

- The 4-isopropyl group on the benzene ring increases lipophilicity (clogP ≈ 3.5 estimated) compared to 4-methyl (F721-0023, clogP ≈ 2.8) or 4-chloro analogs. This could enhance blood-brain barrier penetration but may reduce aqueous solubility .

- N-Alkylation (e.g., 1-ethyl in F721-0023) is associated with prolonged half-life in vivo but may compromise target affinity due to steric effects .

Biological Activity: Unlike VU0155056, which shows nanomolar PLD inhibition (IC₅₀ = 3.8 nM), the target compound’s activity remains uncharacterized in the provided evidence. The sulfonamide group is a common pharmacophore in EGFR/PI3K inhibitors (e.g., Gsk1059615), implying possible overlap in mechanism .

Synthetic Considerations :

- The synthesis of similar compounds (e.g., ) employs CuI/DBU-mediated coupling, but the target compound’s isopropyl group may require tailored protecting strategies to avoid steric interference during sulfonamide formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。